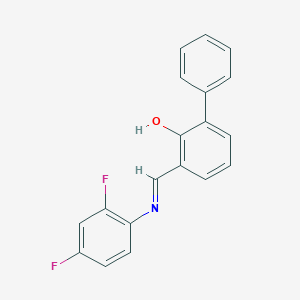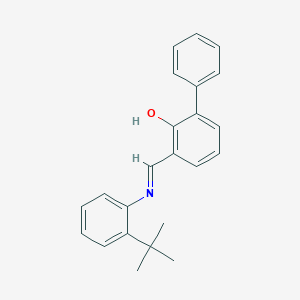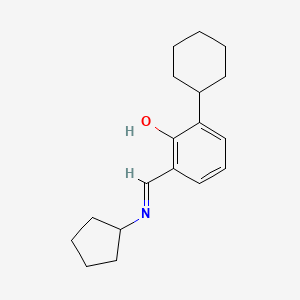
N-(3-Phenylsalicylidene)-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylsalicylidene)-2,4-difluoroaniline, commonly known as PDAF, is an organic compound that is widely used in scientific research due to its unique properties. It is a derivative of aniline, and is composed of a phenylsalicylidene group and a 2,4-difluoroaniline group. PDAF is a highly versatile compound, and has been used for a wide range of applications in scientific research, such as organic synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
PDAF has been used in a wide range of scientific research applications, such as organic synthesis, drug design, and biochemistry. In organic synthesis, PDAF can be used as a reagent to synthesize a variety of compounds, including heterocycles, polymers, and organometallic compounds. In drug design, PDAF can be used to design novel drugs and to study the structure-activity relationships of existing drugs. In biochemistry, PDAF can be used to study the structure and function of proteins, and to investigate the role of specific amino acids in protein structure and function.
Mecanismo De Acción
The mechanism of action of PDAF is not well understood. However, it is believed that the compound binds to the active site of enzymes, which then leads to the inhibition of enzyme activity. This inhibition can be used to study the structure-activity relationships of existing drugs, and to design novel drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of PDAF are not well understood. However, it is believed that the compound can inhibit the activity of enzymes, which can lead to changes in biochemical and physiological processes. For example, PDAF has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PDAF in lab experiments is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, drug design, and biochemistry. Moreover, it is relatively easy to synthesize, and can be produced in large quantities. However, the mechanism of action of PDAF is not well understood, and its biochemical and physiological effects are still being studied.
Direcciones Futuras
There are several possible future directions for research on PDAF. First, further research is needed to better understand the mechanism of action of PDAF and its biochemical and physiological effects. Second, PDAF could be used to design novel drugs, and to study the structure-activity relationships of existing drugs. Third, PDAF could be used to study the structure and function of proteins, and to investigate the role of specific amino acids in protein structure and function. Finally, PDAF could be used to develop new synthetic methods, such as the synthesis of heterocycles, polymers, and organometallic compounds.
Métodos De Síntesis
PDAF is synthesized by a two-step reaction, starting from aniline. In the first step, aniline is reacted with 3-chloroperbenzoic acid to form a 3-chloro-2,4-difluoroaniline intermediate. In the second step, the intermediate is reacted with phenylsalicylidene to form PDAF. This method is simple and cost-effective, and can be used to produce large quantities of PDAF.
Propiedades
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO/c20-15-9-10-18(17(21)11-15)22-12-14-7-4-8-16(19(14)23)13-5-2-1-3-6-13/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTAPIKYCFBLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2,4-difluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
